molecular formula C10H8BrNO2S B13672828 4-Bromo-8-(methylsulfonyl)quinoline

4-Bromo-8-(methylsulfonyl)quinoline

Cat. No.: B13672828
M. Wt: 286.15 g/mol
InChI Key: UGPJSZIIZGHHNM-UHFFFAOYSA-N
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Description

4-Bromo-8-(methylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound this compound features a bromine atom at the 4th position and a methylsulfonyl group at the 8th position on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-(methylsulfonyl)quinoline typically involves the bromination of 8-substituted quinolines. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions . The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-(methylsulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Methylsulfonyl Chloride: Used for introducing the methylsulfonyl group.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-8-(methylsulfonyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-(methylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and methylsulfonyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-8-(methylsulfonyl)quinoline is unique due to the presence of both the bromine and methylsulfonyl groups, which can synergistically enhance its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

4-bromo-8-methylsulfonylquinoline

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3

InChI Key

UGPJSZIIZGHHNM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Br

Origin of Product

United States

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